3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of 2-phenylchroman-4-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is usually carried out at room temperature and atmospheric pressure.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar hydrogenation processes, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated flavonoid derivatives .
Scientific Research Applications
3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Signal Transduction: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol can be compared with other flavonoids such as:
Flavone: Lacks the dihydro structure and has a double bond in the heterocyclic ring.
Isoflavone: Similar structure but with different substitution patterns on the aromatic rings.
Naringenin: A flavanone with similar antioxidant properties but different biological activities.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
5023-02-9 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-phenyl-3,4-dihydro-2H-chromene-3,4-diol |
InChI |
InChI=1S/C15H14O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,13-17H |
InChI Key |
XIMADJWJJOMVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C3=CC=CC=C3O2)O)O |
Origin of Product |
United States |
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